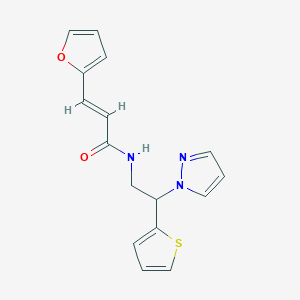

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-16(7-6-13-4-1-10-21-13)17-12-14(15-5-2-11-22-15)19-9-3-8-18-19/h1-11,14H,12H2,(H,17,20)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOCDJKUMYSSPJ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)C=CC2=CC=CO2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound featuring a unique combination of pyrazole, thiophene, and furan moieties. This structural arrangement suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Structure and Properties

The molecular formula for this compound is , with a molecular weight of 329.4 g/mol. The compound's structure allows for various interactions with biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding, π-π stacking, and other molecular interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3OS2 |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 2035036-34-9 |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing pyrazole and thiophene structures. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor formation .

-

Case Studies :

- A study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 211 to 379 µg/ml against lung carcinoma cell lines (A549), indicating moderate to high cytotoxicity .

- Another investigation reported that compounds with pyrazole moieties showed promising results against colon cancer cell lines, emphasizing their potential as lead compounds for further development .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with evidence suggesting that they can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

- Research Findings : Compounds similar to this compound have been shown to reduce inflammation in animal models by modulating immune responses .

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, the compound may exhibit:

- Antimicrobial Activity : Pyrazole and thiophene derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections .

- Antioxidant Properties : The presence of furan and thiophene rings can enhance the antioxidant capacity of the compound, contributing to its overall therapeutic profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table highlights structural variations among related acrylamide derivatives:

Key Observations :

- The pyrazole group in the target compound introduces steric bulk and additional hydrogen-bonding sites compared to simpler analogs like DM497 or DM490.

- Substitution of thiophene with furan (e.g., DM490) reduces sulfur-mediated interactions but may enhance metabolic stability .

- Ethyl or hydroxy linkers (e.g., ) modulate solubility and membrane permeability.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

- DM497 and DM490: These analogs act as α7 nAChR modulators with opposing effects. DM497 enhances antinociceptive activity (EC₅₀ = 1.2 μM), while DM490 antagonizes it, reducing efficacy by 40% . The thiophene moiety in DM497 is critical for positive allosteric modulation, whereas the furan in DM490 disrupts receptor interactions .

- Target Compound : The pyrazole-thiophene-furan triad may offer dual modulation (agonist/antagonist) or improved receptor selectivity, though experimental data are pending.

Enzyme Inhibition and Anticancer Potential

- Compound 26b (): (E)-3-(Furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide inhibits Staphylococcus aureus Sortase A, with IC₅₀ values in the micromolar range. The morpholino group enhances target affinity .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide?

- Methodological Answer : The compound can be synthesized via acrylation reactions using precursors like thiophene- and pyrazole-containing amines. Key steps include:

- Coupling 3-(furan-2-yl)acrylic acid derivatives with a pyrazole-thiophene ethylamine intermediate using activating agents (e.g., EDCl or DCC) in anhydrous solvents like DMF or THF .

- Purification via reversed-phase column chromatography or recrystallization to achieve high purity (>95%) .

- Critical parameters: Reaction temperature (room temperature to 60°C), exclusion of moisture, and stoichiometric control of acryloyl chloride derivatives .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm regiochemistry of the acrylamide group and substituent positions on pyrazole, thiophene, and furan rings .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-N stretches) .

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Use SHELXL for high-resolution refinement, incorporating twin laws if twinning is suspected .

- Validate hydrogen bonding and π-π stacking interactions by analyzing residual electron density maps.

- Address disorder in flexible groups (e.g., thiophene or furan rings) by refining occupancy ratios and applying geometric restraints .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent Variation : Modify pyrazole (e.g., electron-withdrawing groups at N1), thiophene (e.g., halogenation at C5), or acrylamide (e.g., methyl vs. phenyl substituents) to assess steric/electronic effects .

- Biological Assays :

- Test analogs against cancer cell lines (e.g., K562) using MTT assays to correlate substituents with cytotoxicity .

- Evaluate binding affinity to target proteins (e.g., kinases) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental strategies are effective for evaluating pro-apoptotic activity?

- Methodological Answer :

- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to identify G0/G1 or S-phase arrest in treated cells .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) and confirm mitochondrial membrane depolarization with JC-1 dye .

- Transcriptomic Profiling : RNA-seq or qPCR to track pro-apoptotic genes (e.g., BAX, PUMA) and anti-apoptotic regulators (e.g., BCL-2) .

Q. How to analyze the compound’s potential as a GABAA receptor modulator?

- Methodological Answer :

- Electrophysiology : Use whole-cell patch-clamp on HEK293 cells expressing GABAA receptors to measure potentiation (EC50, Emax) .

- Competitive Binding Assays : Displace radiolabeled ligands (e.g., [³H]muscimol) to determine Ki values .

- Molecular Docking : Model interactions with receptor subunits (e.g., β3 or α1) using software like AutoDock Vina to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.